

A Comprehensive Technical Guide to Benzaldehyde Phenylhydrazone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **Benzaldehyde phenylhydrazone**

Cat. No.: **B8815247**

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This guide provides an in-depth exploration of **benzaldehyde phenylhydrazone**, a pivotal chemical compound at the intersection of classical organic synthesis and modern drug discovery. Designed for researchers, chemists, and professionals in pharmaceutical development, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the compound's behavior, grounded in mechanistic principles and practical laboratory applications. We will dissect its structural characteristics, delve into the causality behind its synthesis and reactivity, and survey its applications, which continue to expand in scope and significance.

Section 1: Molecular Identity and Physicochemical Characteristics

Benzaldehyde phenylhydrazone (CAS No. 588-64-7) is an aromatic hydrazone, a class of organic compounds characterized by the C=N-N functional group. It is formed via the condensation of benzaldehyde and phenylhydrazine.^{[1][2]} Its fundamental identity is established by the molecular formula C₁₃H₁₂N₂ and a molecular weight of approximately 196.25 g/mol.^{[3][4]}

Core Physical Properties

The compound typically presents as a white to light yellow or orange crystalline solid.^{[1][5]} Its physical state and stability are crucial for handling and storage, which should be in a cool, dark, and dry environment, preferably under an inert atmosphere, due to its sensitivity to moisture.^[6] A summary of its key quantitative properties is provided below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₂ N ₂	[3][4]
Molecular Weight	196.25 g/mol	[3][4]
CAS Number	588-64-7	[3][7]
Appearance	White to light yellow/orange powder to crystal	[1][5]
Melting Point	156-158 °C	[3][5]
Boiling Point	-323.1 - 327.5 °C (estimate)	[3][7]
Density	~1.01 - 1.12 g/cm ³	[3][7]
Solubility	Sparingly soluble in water (0.024 g/L at 25 °C); Soluble in ethanol and ether	[1][5][8]

Structural and Crystallographic Insights

X-ray crystallography studies reveal that **benzaldehyde phenylhydrazone** adopts a monoclinic crystal system with the space group P2₁/c.^[9] The molecule exists predominantly in the more stable (E)-configuration around the C=N double bond.^{[9][10]} This stereochemistry is a critical determinant of its reactivity and intermolecular interactions.

The structure features two benzene rings whose intersection angle is relatively small, approximately 8.1° .^[9] This near-planar conformation facilitates π -stacking interactions in the solid state. Uniquely, its crystal structure can contain both an ordered molecule and a molecule disordered around a crystallographic center of symmetry, a phenomenon attributed to the absence of strong hydrogen bonding donors or acceptors within the base molecule itself.^[9]

Caption: Molecular structure of (E)-benzaldehyde phenylhydrazone.

Section 2: Synthesis and Mechanistic Insights

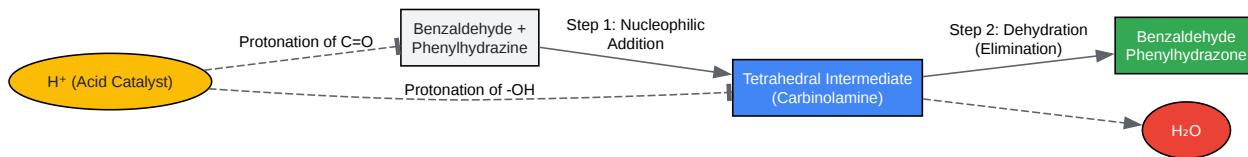
The formation of **benzaldehyde phenylhydrazone** is a canonical example of a nucleophilic addition-elimination reaction, a fundamental process in carbonyl chemistry.^{[10][11]} The reaction provides a reliable method for the derivatization and identification of aldehydes and ketones.^{[2][12]}

Reaction Mechanism

The synthesis proceeds via a two-step mechanism, which is typically acid-catalyzed.^{[13][14]} The causality of the mechanism is as follows:

- Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde.^{[10][11]} The presence of an acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating this step. This attack forms a tetrahedral intermediate known as a carbinolamine.^[10]
- Dehydration (Elimination): The carbinolamine intermediate is unstable and readily undergoes dehydration. The acid catalyst facilitates the elimination of a water molecule by protonating the hydroxyl group, converting it into a good leaving group (H_2O).^{[13][14]} The elimination of water results in the formation of the stable C=N double bond, yielding the final phenylhydrazone product.^[11]

The rate-determining step of this reaction is pH-dependent. Below pH 5-6, the formation of the carbinolamine intermediate is rate-limiting, whereas above this pH range, the dehydration step becomes the slower, rate-determining process.^[13]



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Caption: Mechanism of **benzaldehyde phenylhydrazone** synthesis.

Experimental Protocol: Laboratory Synthesis

This protocol outlines a standard, self-validating procedure for the synthesis and purification of **benzaldehyde phenylhydrazone**.

Materials:

- Phenylhydrazine
- Benzaldehyde
- Glacial Acetic Acid

- Distilled Water
- Ethanol (for recrystallization)

Procedure:

- Preparation of Phenylhydrazine Solution: In a conical flask, dissolve 2 mL of phenylhydrazine in 5 mL of water and add 1 mL of glacial acetic acid. Shake the mixture until the phenylhydrazine dissolves completely. The acetic acid serves to form the phenylhydrazinium acetate salt, which is soluble in water and provides the necessary acidic environment.
- Reaction: To this solution, add 2 mL of benzaldehyde. Shake the mixture vigorously. A yellow crystalline product, **benzaldehyde phenylhydrazone**, will begin to precipitate almost immediately.[\[15\]](#)
- Incubation: Allow the flask to stand for 10-15 minutes with occasional shaking to ensure the reaction goes to completion.
- Isolation: Filter the solid product using vacuum filtration (e.g., with a Büchner funnel).
- Washing: Wash the collected crystals with cold water to remove any unreacted starting materials and acetic acid.
- Drying: Dry the product thoroughly. A suitable method is to press it between filter papers and then allow it to air dry or dry in a desiccator. The melting point of the crude product can be taken at this stage to assess purity.
- Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
- Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.
- Characterization: Confirm the identity and purity of the final product by measuring its melting point (expected: 156-158 °C) and acquiring spectroscopic data (IR, NMR).[\[5\]](#)

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of **benzaldehyde phenylhydrazone**.

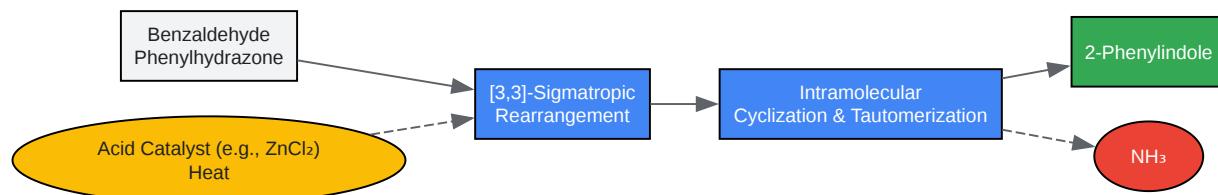
Technique	Characteristic Signals & Interpretation	Source(s)
¹ H NMR	<ul style="list-style-type: none"> - Azomethine proton (-CH=N): A singlet typically observed around δ 7.86 ppm. The chemical shift is sensitive to substituents on the aromatic rings.[16] - N-H proton: A broad singlet, whose chemical shift is variable and dependent on solvent and concentration. - Aromatic protons: A complex multiplet pattern between δ 7.0-8.0 ppm integrating to 10 protons. 	[16][17]
IR (Infrared)	<ul style="list-style-type: none"> - N-H stretch: A peak in the region of 3300-3400 cm^{-1}. - Aromatic C-H stretch: Peaks just above 3000 cm^{-1}. - C=N stretch (Imine): A characteristic sharp absorption around 1590-1600 cm^{-1}, confirming hydrazone formation. [18] - C=C stretch (Aromatic): Peaks in the 1450-1600 cm^{-1} region. 	[17][19]
UV-Visible	An absorption maximum (λ_{max}) is typically observed in the range of 284-352 nm, which is attributed to the $\pi \rightarrow \pi^*$ electronic transition of the conjugated imine system.[18][20]	[17][20]
Mass Spec (MS)	The electron ionization (EI) mass spectrum will show a prominent molecular ion (M^+) peak at $m/z = 196$, corresponding to the molecular weight of the compound.[17][21]	[17][21]

Section 4: Chemical Reactivity and Key Transformations

The synthetic value of **benzaldehyde phenylhydrazone** lies in its ability to serve as a precursor for more complex molecular architectures, most notably in the synthesis of indoles.

The Fischer Indole Synthesis

The most significant reaction involving **benzaldehyde phenylhydrazone** is the Fischer indole synthesis.[12] This reaction involves heating the phenylhydrazone in the presence of an acid catalyst (such as ZnCl_2 , polyphosphoric acid, or H_2SO_4). The process involves a complex rearrangement, ultimately leading to the formation of a substituted indole ring system, with the elimination of an ammonia molecule. This transformation is one of the oldest and most reliable methods for constructing the indole core, a privileged scaffold in medicinal chemistry.



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Caption: Workflow of the Fischer Indole Synthesis.

Section 5: Applications in Research and Development

The utility of **benzaldehyde phenylhydrazone** and its derivatives spans multiple scientific domains.

- Organic Synthesis: It is a foundational building block for synthesizing a variety of heterocyclic compounds. Beyond indoles, its derivatives are used to create pyrazoles, benzimidazoles, and other scaffolds of pharmaceutical interest.[8][22][23]
- Analytical Chemistry: The formation of the distinctly colored, crystalline phenylhydrazone is a classical qualitative test for the presence of benzaldehyde and other carbonyl compounds.[2][12]
- Medicinal Chemistry & Drug Discovery: The hydrazone moiety (-C=N-NH-) is a recognized pharmacophore. Derivatives of **benzaldehyde phenylhydrazone** have been investigated for a wide spectrum of biological activities, including:
 - Antifungal and Antimicrobial Activity: Numerous studies have demonstrated that derivatives possess potent activity against various fungi and bacteria.[16][22][23]
 - Anticancer and Antitumor Activity: The scaffold has been explored for the development of novel cytotoxic agents.[1][24]
 - Anti-inflammatory and Antiplatelet Activity: Certain derivatives have shown promise as anti-inflammatory and antiplatelet agents.[22]

The versatility of the structure allows for systematic modification of the aromatic rings to optimize potency and selectivity, making it a valuable starting point for lead optimization campaigns in drug discovery.[23]

Section 6: Safety and Handling

As with any chemical reagent, proper handling of **benzaldehyde phenylhydrazone** is paramount for laboratory safety.

- Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[17] It is also reported to be irritating to the skin and respiratory system.[7]
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[7]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[6]
- First Aid: In case of eye contact, immediately rinse with plenty of water and seek medical advice.[7] If swallowed or inhaled, seek immediate medical attention.

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